molecular formula C19H21FN6O B2500075 1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 921150-84-7

1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2500075
CAS No.: 921150-84-7
M. Wt: 368.416
InChI Key: XXSFMRBGHYZFCA-UHFFFAOYSA-N
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Description

1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound that features a combination of tert-butyl, phenyl, fluorophenyl, and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenyl compounds with tert-butyl halides under basic conditions.

    Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the phenyl ring.

    Formation of the tetrazole ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile compound.

    Coupling reactions: The final step involves coupling the intermediates to form the desired urea compound. This can be done using carbodiimide coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and tetrazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation products: Oxides, ketones.

    Reduction products: Amines, alcohols.

    Substitution products: Halogenated compounds, substituted tetrazoles.

Scientific Research Applications

1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(tert-butyl)phenyl)-3-(phenyl)urea: Lacks the fluorophenyl and tetrazole groups, resulting in different chemical properties and applications.

    1-(4-(tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea:

Uniqueness

1-(4-(tert-butyl)phenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both fluorophenyl and tetrazole groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O/c1-19(2,3)13-7-9-15(10-8-13)22-18(27)21-12-17-23-24-25-26(17)16-6-4-5-14(20)11-16/h4-11H,12H2,1-3H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSFMRBGHYZFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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